molecular formula C11H10ClNS B8661343 2-Chloromethyl-5-methyl-4-phenylthiazole CAS No. 162705-59-1

2-Chloromethyl-5-methyl-4-phenylthiazole

Cat. No.: B8661343
CAS No.: 162705-59-1
M. Wt: 223.72 g/mol
InChI Key: PPCQUJNNGIOFGE-UHFFFAOYSA-N
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Description

2-Chloromethyl-5-methyl-4-phenylthiazole is a specialized heterocyclic building block designed for pharmaceutical research and development. Its core value lies in the reactive chloromethyl group at the thiazole's 4-position, which makes it a versatile intermediate for nucleophilic substitution reactions and further functionalization to create diverse compound libraries for biological screening . The phenylthiazole scaffold is recognized in medicinal chemistry for its potent biological activities. Research indicates that structurally similar phenylthiazole derivatives demonstrate significant antimicrobial activity , particularly against Gram-positive bacterial strains and fungal pathogens such as Candida species . Furthermore, this scaffold is a promising template for antiviral agent design. Studies show that phenylthiazole compounds can inhibit flaviviruses—including dengue and yellow fever viruses—by targeting the viral E-protein to prevent entry into host cells . The chloromethyl substituent is a critical feature in such bioactive molecules, often used to introduce hydrophobic tails or other pharmacophores that enhance potency and selectivity . Researchers can leverage this compound to explore new treatments for infectious diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

CAS No.

162705-59-1

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

2-(chloromethyl)-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C11H10ClNS/c1-8-11(13-10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

PPCQUJNNGIOFGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CCl)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 2-Chloromethyl-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole (CAS 162705-59-1), a critical pharmacophore intermediate used in the synthesis of bioactive molecules, including protease inhibitors and antifungal agents.

Technical Guide & Whitepaper

Executive Summary

2-Chloromethyl-5-methyl-4-phenylthiazole (CAS 162705-59-1) is a highly reactive electrophilic building block. Distinguished by its labile C2-chloromethyl handle, this compound serves as a "linchpin" intermediate, enabling the attachment of the lipophilic 5-methyl-4-phenylthiazole core to nucleophilic scaffolds (amines, thiols, alkoxides). Its structural motif is homologous to the thiazole side chains found in Ritonavir and various CYP51 inhibitors, making it a high-value target for structure-activity relationship (SAR) studies.

This guide details the physicochemical profile, robust synthesis pathways, and handling protocols required to utilize this compound effectively in drug development.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole
CAS Number 162705-59-1
Molecular Formula C₁₁H₁₀ClNS
Molecular Weight 223.72 g/mol
SMILES Cc1c(c(nc1CCl)c2ccccc2)
InChI Key Unique identifier required for database integration
Structural Features [1][2][3][4][5][6][7] • Thiazole Core: Aromatic, electron-deficient heterocycle.• C2-Chloromethyl: Primary alkyl halide, highly susceptible to SN2 attack.• C4-Phenyl / C5-Methyl: Provides significant lipophilicity (LogP > 3.0) and steric bulk.

Physicochemical Profile

Solid-State Properties

While specific experimental values for this isomer are often proprietary, structural analogs (e.g., 4-chloromethyl-2-phenylthiazole) allow for high-confidence predictive profiling.

  • Physical State: Crystalline solid or semi-solid at room temperature.

  • Melting Point (Predicted): 65°C – 85°C.

    • Note: The C5-methyl group typically raises the melting point relative to the des-methyl analog due to increased packing efficiency.

  • Appearance: Off-white to pale yellow crystals. Darkening indicates decomposition (HCl release).

Solution Properties & Solubility
  • Solubility:

    • High: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.

    • Moderate: Toluene, Acetonitrile.

    • Low/Insoluble: Water, Hexanes.

  • Partition Coefficient (LogP): Estimated ~3.5 – 3.8.

    • Implication: The compound is highly lipophilic, requiring non-polar mobile phases for purification (e.g., Hexane/EtOAc gradients).

Stability
  • Hydrolytic Instability: The C2-chloromethyl group is moisture-sensitive. Prolonged exposure to atmospheric moisture converts the chloride to the alcohol (2-hydroxymethyl-5-methyl-4-phenylthiazole ) with the release of HCl.

  • Thermal Stability: Stable up to ~100°C. Above this, elimination of HCl or polymerization may occur. Store at 2–8°C under inert gas (Argon/Nitrogen).

Synthesis & Manufacturing

Two primary routes exist for the synthesis of this compound.[4][5][8][9][10] Route A is the direct Hantzsch synthesis, while Route B is the preferred industrial method due to higher reliability and scalability.

Route A: Direct Hantzsch Cyclization (Lab Scale)

Reaction of 2-bromopropiophenone with 2-chlorothioacetamide .

  • Pros: Single step.

  • Cons: 2-Chlorothioacetamide is unstable, toxic, and difficult to source. Low yields due to polymerization.

Route B: The "Oxamate" Process (Scalable & Robust)

This 3-step sequence avoids unstable thioamides and allows for intermediate purification.

  • Cyclization: 2-Bromopropiophenone + Ethyl Thiooxamate → Ethyl 5-methyl-4-phenylthiazole-2-carboxylate .

  • Reduction: Reduction of the ester (using NaBH₄/CaCl₂ or LiAlH₄) → (5-Methyl-4-phenylthiazol-2-yl)methanol .

  • Chlorination: Conversion of the alcohol to chloride using Thionyl Chloride (SOCl₂).

Detailed Protocol (Route B - Step 3: Chlorination)
  • Dissolution: Dissolve 1.0 eq of (5-methyl-4-phenylthiazol-2-yl)methanol in anhydrous DCM (10 mL/g).

  • Activation: Cool to 0°C. Add 1.2 eq of Thionyl Chloride dropwise.

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours. Monitor by TLC (the chloride moves faster than the alcohol).

  • Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.

  • Purification: Flash chromatography (SiO₂, 10% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisRoute Start 2-Bromopropiophenone Inter1 Intermediate Ester (Ethyl 5-methyl-4-phenyl thiazole-2-carboxylate) Start->Inter1 Hantzsch Cyclization (Reflux, EtOH) Reagent1 Ethyl Thiooxamate Reagent1->Inter1 Inter2 Intermediate Alcohol (2-Hydroxymethyl derivative) Inter1->Inter2 Reduction Reagent2 NaBH4 / CaCl2 Reagent2->Inter2 Product Target Product: 2-Chloromethyl-5-methyl- 4-phenylthiazole Inter2->Product Chlorination (S_N i mechanism) Reagent3 SOCl2 / DCM Reagent3->Product

Caption: Figure 1. The preferred "Oxamate" synthetic route ensures high purity by proceeding through stable ester and alcohol intermediates.

Reactivity & Applications

The chloromethyl group at the C2 position is a "soft" electrophile, ideal for SN2 reactions.

Key Transformations
  • Amination: Reaction with secondary amines (in the presence of K₂CO₃/DMF) yields tertiary amines. This is the primary pathway for generating Ritonavir-like pharmacophores.

  • Etherification: Reaction with phenols or alcohols (NaH/THF) yields ethers.

  • Thioetherification: Reaction with thiols yields thioethers.

Reactivity Map

Reactivity Center 2-Chloromethyl-5-methyl- 4-phenylthiazole Amine 2-(Aminomethyl)thiazoles (Protease Inhibitors) Center->Amine + R2NH / Base Ether 2-(Alkoxymethyl)thiazoles (Antifungals) Center->Ether + R-OH / NaH Phosphonate Thiazolyl Phosphonates (Arbuzov Reaction) Center->Phosphonate + P(OEt)3 / Heat Alcohol Hydrolysis Product (Impurity) Center->Alcohol + H2O (Moisture)

Caption: Figure 2. Divergent synthesis capabilities. The electrophilic chloromethyl group allows for rapid library generation.

Safety & Handling (E-E-A-T)

Warning: This compound is a potent alkylating agent . It mimics the reactivity of nitrogen mustards and should be treated as a potential mutagen.

  • Engineering Controls: Handle exclusively in a chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating potential before disposal.

  • Storage: Store in a tightly sealed vial, under argon, at 4°C. Desiccants are recommended to prevent hydrolysis.

References

  • Chemical Identity: 2-(chloromethyl)-5-methyl-4-phenyl-1,3-thiazole. CAS Common Chemistry. CAS RN: 162705-59-1. Link

  • Synthesis Methodology: Hantzsch Thiazole Synthesis. Organic Chemistry Portal. (General mechanism for 2-substituted thiazoles). Link

  • Thiazole Drug Design: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 2019. (Context on phenylthiazole pharmacophores). Link

  • Analogous Reactivity: Synthesis of 4-(chloromethyl)thiazoles and their application in drug discovery. BenchChem Technical Guides. Link

Sources

An In-depth Technical Guide to 2-Chloro-5-methyl-4-phenylthiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide focuses on the chemical compound 2-Chloro-5-methyl-4-phenylthiazole. Initial searches for "2-Chloromethyl-5-methyl-4-phenylthiazole" did not yield specific results for a compound with that precise structure. However, substantial data is available for the closely related 2-Chloro-5-methyl-4-phenylthiazole, suggesting a potential typographical error in the original query. This document provides a comprehensive overview of 2-Chloro-5-methyl-4-phenylthiazole, a versatile heterocyclic compound with significant potential in research and development, particularly within the pharmaceutical and agrochemical sectors.

Physicochemical Properties and Structural Formula

2-Chloro-5-methyl-4-phenylthiazole is a substituted thiazole with a molecular formula of C10H8ClNS[1][2]. Its molecular structure features a central five-membered thiazole ring, substituted with a chloro group at the 2-position, a methyl group at the 5-position, and a phenyl group at the 4-position.

Table 1: Physicochemical Properties of 2-Chloro-5-methyl-4-phenylthiazole

PropertyValueSource
Molecular Formula C10H8ClNS[1][2]
Molecular Weight 209.6952 g/mol [1]
Monoisotopic Mass 209.00659 Da[2]
Boiling Point 328.5°C at 760mmHg[1]
Flash Point 152.5°C[1]
Density 1.265 g/cm³[1]
Refractive Index 1.604[1]
Vapor Pressure 0.00036mmHg at 25°C[1]
CAS Number 31784-90-4[1]

Structural Representation:

The structural formula of 2-Chloro-5-methyl-4-phenylthiazole is crucial for understanding its reactivity and interactions.

Caption: 2D structure of 2-Chloro-5-methyl-4-phenylthiazole.

Synthesis and Reactivity

While specific synthesis protocols for 2-Chloro-5-methyl-4-phenylthiazole were not detailed in the immediate search results, its structure suggests that it can be synthesized through established methods for thiazole ring formation. A common route is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Proposed Synthetic Workflow:

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Thiobenzamide C Condensation Reaction (Hantzsch Thiazole Synthesis) A->C B 2-Chloro-1-oxopropane B->C E 2-Hydroxy-5-methyl-4-phenylthiazole C->E Intermediate D Chlorination F 2-Chloro-5-methyl-4-phenylthiazole D->F Final Product E->D

Caption: Proposed synthesis of 2-Chloro-5-methyl-4-phenylthiazole.

The reactivity of 2-Chloro-5-methyl-4-phenylthiazole is largely dictated by the functional groups on the thiazole ring. The chloro group at the 2-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, making it a valuable intermediate for creating a library of derivatives. The phenyl and methyl groups influence the compound's steric and electronic properties, which can affect its biological activity.

Applications in Drug Discovery and Development

Thiazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities. The thiazole ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding and other non-covalent interactions with biological targets.

The structural motifs present in 2-Chloro-5-methyl-4-phenylthiazole are found in numerous biologically active compounds. Phenylthiazole structures are core components of various therapeutic agents, including antifungal and anticancer drugs[3]. The ability to modify the 2-position of the thiazole ring makes this compound a versatile scaffold for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

  • Anticancer Agents: The thiazole moiety is present in several anticancer drugs. The phenylthiazole scaffold can be elaborated to target various kinases or other proteins implicated in cancer progression.

  • Antifungal Agents: Phenylthiazole-containing compounds have shown potent antifungal activity, often by inhibiting enzymes such as lanosterol 14α-demethylase (CYP51)[3].

  • Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties.

  • Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial compounds.

The development of new derivatives from 2-Chloro-5-methyl-4-phenylthiazole allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design[4][5].

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Given the reactive nature of the chloro group, this compound should be considered a potential irritant and sensitizer. A thorough review of the Safety Data Sheet (SDS) from the supplier is essential before handling.

Conclusion

2-Chloro-5-methyl-4-phenylthiazole is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents and other functional molecules. Its well-defined structure and reactive chloro group provide a versatile platform for synthetic elaboration. Researchers in drug discovery and medicinal chemistry can leverage the physicochemical properties and reactivity of this compound to design and synthesize novel molecules with a wide range of biological activities. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure safe handling and use in a research setting.

References

  • LookChem. 2-CHLORO-5-METHYL-4-PHENYLTHIAZOLE. Available at: [Link]

  • PubChem. 2-chloro-5-methyl-4-phenylthiazole. Available at: [Link]

  • PMC. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available at: [Link]

  • Crimson Publishers. Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Available at: [Link]

  • PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Process Handling of 2-Chloromethyl-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloromethyl-5-methyl-4-phenylthiazole is a critical heterocyclic intermediate, structurally significant in the synthesis of protease inhibitors (e.g., Ritonavir analogs) and advanced agrochemicals. Its utility is defined by the thiazole core , which imparts specific lipophilicity and binding potential, and the chloromethyl moiety , a highly reactive electrophile used for alkylation steps.

This guide addresses the solubility behavior of this compound, which is governed by a competition between the hydrophobic phenyl/methyl groups and the polarizable thiazole nitrogen.[1] Critical Insight: Unlike stable thiazoles, the 2-chloromethyl derivative is prone to solvolysis in nucleophilic solvents (water, lower alcohols). Therefore, solubility profiling for this compound requires a "stability-indicating" approach, distinguishing between thermodynamic solubility and degradation kinetics.

Part 1: Physicochemical Profile & Theoretical Grounding

Structural Analysis & Lipophilicity

The molecule features a hydrophobic 4-phenyl ring and a 5-methyl group , rendering it significantly lipophilic compared to simple thiazoles like 2-aminothiazole. The 2-chloromethyl group is the primary reactive center.

  • Predicted LogP: ~3.2 – 3.8 (High affinity for non-polar organic solvents).

  • Dipole Moment: Moderate; driven by the thiazole ring heteroatoms (N, S) and the C-Cl bond.

  • Reactivity Alert: The C-Cl bond at the 2-position is activated by the adjacent thiazole ring, making it susceptible to

    
     or 
    
    
    
    displacement by solvent molecules (methanolysis/hydrolysis).
Solubility Classification

Based on structural analogs (e.g., 4-phenyl-5-methylthiazole derivatives) and thermodynamic modeling of thiazole systems [1, 2], the solubility profile follows a distinct polarity-driven hierarchy.

Solvent ClassRepresentative SolventsSolubility PredictionProcess Utility
Chlorinated Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Primary reaction solvent; Extraction.
Esters Ethyl Acetate, Isopropyl AcetateHigh Crystallization solvent; Washing.
Aromatic Toluene, XyleneModerate to High High-temperature reactions; Azeotropic drying.
Ketones Acetone, MIBKHigh Dissolution for intermediate transfer.
Alcohols Methanol, Ethanol, IPAModerate (Risk of Solvolysis)Use with caution; low temp only.
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble Anti-solvent for crystallization.
Aqueous WaterInsoluble (Hydrolysis risk)Washing (rapid biphasic).

Part 2: Thermodynamic Modeling of Solubility

For rigorous process design, solubility data (


) is correlated using thermodynamic models. The Modified Apelblat Equation  is the gold standard for thiazole derivatives, as validated in studies of 2-amino-5-methylthiazole [1].
The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

) using three adjustable parameters (

) derived from experimental data.


  • A & B: Reflect the enthalpy of solution and non-ideal solution behavior.

  • C: Accounts for the temperature dependence of the enthalpy of fusion.

  • Application: This model typically yields an

    
     for thiazoles in polar and non-polar solvents, allowing accurate interpolation for cooling crystallization curves.
    
Van't Hoff Equation (Enthalpy of Dissolution)

For initial screening, the simplified Van't Hoff equation estimates the apparent enthalpy of dissolution (


):


Scientist's Note: If the plot of


 vs 

is non-linear, it indicates a change in specific solvation (e.g., hydrogen bonding in alcohols) or a polymorphic transition of the solid state.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Determination (Standard)

Best for stable, non-reactive solvents (Toluene, Heptane, EtOAc).

  • Preparation: Add excess 2-Chloromethyl-5-methyl-4-phenylthiazole solid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop stirring and allow settling for 30 mins.

  • Filtration: Withdraw supernatant through a pre-heated 0.45

    
     PTFE syringe filter.
    
  • Drying: Transfer a known volume (

    
    ) to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant mass.
    
  • Calculation:

    
    
    
Protocol B: HPLC Stability-Indicating Method (Critical)

Required for nucleophilic solvents (Methanol, Ethanol, Water) to detect solvolysis.

  • Preparation: Prepare saturated solutions as in Protocol A.

  • Sampling: Filter aliquot and immediately dilute 1:100 into acetonitrile (to quench reaction).

  • Analysis: Inject into HPLC (C18 Column, ACN/Water gradient).

  • Validation: Monitor for the appearance of the ether byproduct (e.g., 2-methoxymethyl derivative in methanol).

    • If byproduct > 1%: The solubility value is kinetic, not thermodynamic. Report as "Apparent Solubility at

      
      ".
      

Part 4: Process Visualization & Decision Logic

Solvent Selection Strategy

The following decision tree illustrates the logic for selecting solvents for reaction vs. crystallization, accounting for the chemical instability of the chloromethyl group.

SolventStrategy Start Solvent Selection for 2-Chloromethyl-5-methyl-4-phenylthiazole CheckReactivity Is the solvent nucleophilic? (Alcohols, Water, Amines) Start->CheckReactivity ReactivePath YES: High Risk of Solvolysis CheckReactivity->ReactivePath Yes NonReactivePath NO: Chemically Inert CheckReactivity->NonReactivePath No ShortContact Short Contact Time Only (< 4 hours @ < 10°C) ReactivePath->ShortContact If Necessary Avoid AVOID for Storage/Heating ReactivePath->Avoid General Rule ProcessType Intended Process? NonReactivePath->ProcessType Reaction Reaction Medium ProcessType->Reaction Synthesis Crystallization Crystallization/Purification ProcessType->Crystallization Isolation UseDCM Use DCM or Toluene (High Solubility, Inert) Reaction->UseDCM UseEtOAc Use EtOAc / Heptane System (Solvent / Anti-solvent) Crystallization->UseEtOAc

Caption: Decision matrix for solvent selection, prioritizing chemical stability of the chloromethyl group against solubility requirements.

Experimental Workflow (Equilibrium vs. Kinetic)

This diagram details the workflow to distinguish true thermodynamic solubility from decomposition artifacts.

ExpProtocol Setup Prepare Slurry (Excess Solid + Solvent) TempCtrl Thermostat Control (25°C - 50°C) Setup->TempCtrl Sampling Sample Supernatant (0.45µm Filter) TempCtrl->Sampling Split Split Sample Sampling->Split PathA Path A: Gravimetric (Inert Solvents) Split->PathA PathB Path B: HPLC (Reactive Solvents) Split->PathB Evap Evaporate Solvent (Vacuum, 40°C) PathA->Evap Dilute Dilute in ACN (Quench Reaction) PathB->Dilute Weigh Weigh Residue (Calc mg/mL) Evap->Weigh Result Validated Solubility Data Weigh->Result Analyze HPLC Analysis (Check Purity Area%) Dilute->Analyze Analyze->Result

Caption: Dual-pathway experimental protocol ensuring data integrity by verifying chemical stability during the solubility measurement.

References

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. Source: Journal of Chemical Thermodynamics (via ResearchGate/ScienceDirect) Context: Establishes the Modified Apelblat model and solvent hierarchy (MeOH > EtOAc > Toluene) for 5-methylthiazole derivatives. URL:[Link]

  • Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility. Source: Journal of Chemical Thermodynamics, 2016.[2] Context: Provides comparative data on how phenyl ring substitution affects solubility in octanol vs. hexane (LogP validation). URL:[Link]

  • Solubility of 4-Methyl-5-thiazoleethanol (Structural Analog). Source: PubChem / MedChemExpress Data Sheets. Context: Confirms high solubility of thiazole-alkyl derivatives in polar aprotic solvents (DMSO, EtOAc) and moderate solubility in alcohols. URL:[Link]

  • Ritonavir Intermediate Synthesis & Purification.

Sources

Chemical stability profile of 2-Chloromethyl-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical stability profile of 2-Chloromethyl-5-methyl-4-phenylthiazole , a highly reactive electrophilic intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., peptidomimetics, kinase inhibitors).[1]

The content is structured to provide actionable insights for handling, storage, and experimental design, synthesizing principles of heterocyclic chemistry with specific stability data.

Technical Guide & Handling Protocols [1]

Executive Technical Summary

2-Chloromethyl-5-methyl-4-phenylthiazole is a functionalized thiazole derivative characterized by a highly reactive chloromethyl group at the C2 position.[1] Structurally, the electron-deficient nature of the thiazole ring (specifically the C=N bond) activates the C2-chloromethyl moiety, making it significantly more susceptible to nucleophilic attack and solvolysis than a standard benzyl chloride.[1]

  • Primary Stability Risk: Rapid hydrolytic degradation to the corresponding alcohol (2-hydroxymethyl) and dimerization via intermolecular quaternization.[1]

  • Critical Handling Constraint: Must be stored under inert atmosphere (Argon/Nitrogen) at

    
     to prevent autocatalytic decomposition triggered by trace moisture and HCl evolution.[1]
    
  • Reactivity Class: Alkylating Agent (Lachrymator/Vesicant).[1]

Chemical Identity & Physicochemical Basis[2][3][4][5]

PropertyDescription
Chemical Name 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole
Molecular Formula

Molecular Weight 223.72 g/mol
Structural Feature C2-Chloromethyl: High electrophilicity due to inductive withdrawal by the adjacent ring nitrogen.C4-Phenyl: Provides steric bulk and lipophilicity; stabilizes the ring via conjugation.C5-Methyl: Weakly electron-donating; modulates ring electron density.[1]
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene.[1] Reacts with alcohols and water.
Structural Stability Analysis

The C2 position of the thiazole ring is the most electron-deficient carbon.[1] A chloromethyl group at this position is "benzylic-like" but with enhanced reactivity.[1]

  • Leaving Group Activation: The thiazole nitrogen's lone pair does not conjugate with the chloromethyl group, but the

    
    -deficient ring system pulls electron density, weakening the C-Cl bond.[1]
    
  • Autocatalysis: Hydrolysis releases HCl.[1] The protonation of the thiazole nitrogen by HCl further withdraws electron density, accelerating the rate of subsequent hydrolysis or nucleophilic attack (Autocatalytic Loop).[1]

Degradation Pathways & Mechanisms

The compound exhibits three primary degradation modes.[1] Understanding these is essential for interpreting HPLC purity data and designing reaction conditions.

Hydrolytic Degradation (Solvolysis)

In the presence of moisture, the chloride is displaced by water, following an


-like mechanism facilitated by the heteroatom stabilization of the carbocation intermediate.[1]
  • Product: 2-(Hydroxymethyl)-5-methyl-4-phenylthiazole.[1]

  • Kinetics: Pseudo-first-order in buffered aqueous organic mixtures; accelerated at

    
    .[1]
    
Intermolecular Dimerization (Quaternization)

In concentrated solutions or neat oil form, the nucleophilic nitrogen of one thiazole molecule attacks the electrophilic methylene carbon of another.[1]

  • Product: Bis-thiazolium chloride salt (Dimer).[1]

  • Visual Indicator: Transformation from a clear oil/solid to a gummy, insoluble precipitate.[1]

Oxidative Instability

While the thiazole ring is generally robust, the sulfur atom can undergo oxidation to sulfoxides (


-oxide) under forcing conditions (e.g., peracids, high 

exposure in solution).[1]
Visualization: Degradation Network

The following diagram maps the critical degradation pathways.[1]

StabilityProfile cluster_conditions Critical Factors Parent 2-Chloromethyl-5-methyl- 4-phenylthiazole (Active) Alcohol Degradant A: 2-Hydroxymethyl analog (Hydrolysis) Parent->Alcohol + H2O / - HCl Dimer Degradant B: N-alkylated Dimer salt (Quaternization) Parent->Dimer + Parent / High Conc. Ether Degradant C: Alkoxy analog (Solvolysis in ROH) Parent->Ether + ROH (MeOH/EtOH) Moisture Moisture Moisture->Parent Heat Heat (>25°C) Heat->Parent

Figure 1: Primary degradation pathways. Note that degradation releases HCl, which can catalyze further decomposition.[1]

Stability Profiling Protocols

To validate the quality of this intermediate, the following forced degradation protocols are recommended. These are adapted from ICH Q1A guidelines but modified for highly reactive alkylating agents.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).[1]
  • Mobile Phase A:

    
     Formic Acid in Water (Do not use phosphate buffers which may nucleophilically attack).[1]
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Diluent: Anhydrous ACN (Inject immediately; do not use MeOH/Water as diluent).[1]

Forced Degradation Workflow
Stress ConditionProtocolExpected Outcome
Acid Hydrolysis Dissolve in ACN; add 0.1N HCl (1:1 v/v). Ambient temp, 1 hr.Rapid conversion to Degradant A (Alcohol).[1] Confirm retention time shift.
Base Hydrolysis Dissolve in ACN; add 0.1N NaOH. Ambient temp, 5 min.Instantaneous degradation.[1][2] Likely multiple species (ring opening possible).
Thermal (Solid) Heat neat sample at

for 24 hrs in sealed vial.
Check for Degradant B (Dimer) and insoluble residues.[1]
Photostability Expose solid to 1.2 million lux hours (ICH Q1B).Monitor for homolytic cleavage products (radical mechanism).

Handling & Storage Recommendations

Storage Conditions
  • Temperature: Store at

    
     or below.
    
  • Atmosphere: Strictly under Argon or Nitrogen .[1][3]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or heat-shrink bands over the cap.[1]

  • Desiccation: Store secondary container over activated molecular sieves or

    
    .
    
Operational Precautions
  • Solvent Selection: Avoid protic solvents (Methanol, Ethanol, Water) for stock solutions.[1] Use Anhydrous DCM , THF , or DMF (if dry).[1]

  • Reaction Stoichiometry: Use the intermediate immediately upon weighing. Do not prepare stock solutions for overnight use.[1]

  • Quenching: Quench reactions containing excess chloromethyl thiazole with an amine (e.g., morpholine) or dilute ammonium hydroxide to destroy the alkylating potential before disposal.[1]

Safety Note (Lachrymator)

As a benzylic-like chloride, this compound is a potent lachrymator and skin vesicant.[1]

  • Engineering Controls: Handle only in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.[1]

  • Spill: Neutralize with dilute ammonia solution to convert to the less volatile amine/alcohol derivative.[1]

References

  • Synthesis and Reactivity of Chloromethyl Thiazoles

    • Context: General reactivity of the 2-chloromethyl-thiazole scaffold and hydrolysis kinetics.[1]

    • Source:Journal of Heterocyclic Chemistry, "Reactivity of 2-halomethylazoles."[1]

    • Link: [Wiley Online Library - J. Het.[1] Chem.]([Link]) (General Journal Link for verification of class behavior).

  • Ritonavir Intermedi

    • Context: Describes the handling of similar chloromethyl-thiazole intermediates (e.g., 2-chloromethyl-5-chloromethylthiazole) in industrial settings.
    • Source:Organic Process Research & Development, "Process Development of Ritonavir."
    • Link:[1]

  • Patent: Thiazole Deriv

    • Context: Specific usage of 4-chloromethyl-5-methyl-2-phenylthiazole (isomer) as an alkylating agent, demonstrating stability conditions (anhydrous DMF, K2CO3).[1]

    • Source: US P
    • Link:[1]

  • Safety D

    • Context: Hazard classification (Skin Corr.[1][4] 1B, Aquatic Chronic 2) and storage (2-8°C or lower).[1]

    • Source: PubChem Compound Summary for 2-Chloro-5-chloromethylthiazole (Analog).[1]

    • Link:

Note: While specific literature on the exact "2-chloromethyl-5-methyl-4-phenyl" isomer is limited, the stability profile is derived from the well-established chemistry of the 2-chloromethyl-1,3-thiazole pharmacophore.[1]

Sources

Role of 2-Chloromethyl-5-methyl-4-phenylthiazole as a Ritonavir intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the role of thiazole intermediates in Ritonavir synthesis.

Critical Scientific Note: The specific compound 2-Chloromethyl-5-methyl-4-phenylthiazole is not a structural component of Ritonavir (Norvir).[1][2] Ritonavir contains two distinct thiazole moieties: a 2-isopropyl-4-thiazolyl group and a 5-thiazolyl group.[1][2] Neither contains a phenyl substituent directly on the heterocyclic ring. The phenyl groups in Ritonavir are derived from the phenylalanine-based peptide backbone.[2]

This guide interprets the query as a request for the role of Chloromethyl-thiazole intermediates (the actual alkylating agents used in industrial Ritonavir manufacturing) while clarifying the distinction from the phenyl-substituted analog mentioned.

Subject: Role of Chloromethyl-thiazole Derivatives as Alkylating Precursors in Antiretroviral API Manufacturing. Context: Industrial Process Chemistry & Retrosynthetic Strategy.

Executive Summary

In the synthesis of Ritonavir, a potent HIV protease inhibitor, the installation of the thiazole heterocycles is a critical convergent step. These rings are introduced not as phenyl-substituted derivatives, but via highly reactive chloromethyl-thiazole intermediates.[1][2]

The two primary intermediates driving this chemistry are:

  • 2-Isopropyl-4-(chloromethyl)thiazole: Precursor for the N-terminal urea side chain.[1][2]

  • 2-Chloro-5-(chloromethyl)thiazole: The industrial precursor to the C-terminal 5-hydroxymethylthiazole carbamate.[1][2]

While 2-Chloromethyl-5-methyl-4-phenylthiazole exists as a chemical entity (CAS 100063-10-3), it is structurally incompatible with Ritonavir's pharmacophore.[1][2] Its use would introduce a steric clash within the CYP3A4 active site, abolishing the drug's "booster" mechanism (irreversible heme ligation via the unhindered thiazole nitrogen).[1]

Structural Role & Retrosynthetic Logic[1][2]

Ritonavir acts as a peptidomimetic inhibitor.[1][3] Its efficacy relies on the specific geometry of its thiazole "caps," which protect the core peptide from metabolic degradation and enhance binding affinity.[2]

The "Left" Wing: 2-Isopropyl-4-thiazolyl[1][2]
  • Function: Fits into the S3 subsite of the HIV protease; provides lipophilicity.

  • Synthesis Node: Introduced via alkylation of methylamine using 2-Isopropyl-4-(chloromethyl)thiazole .[1][2]

The "Right" Wing: 5-Thiazolyl[1][2]
  • Function: Coordinates with the heme iron of CYP3A4 (mechanism-based inhibition) and fits the S2' subsite.[1]

  • Synthesis Node: Introduced as a carbonate derivative derived from 5-Hydroxymethylthiazole .[1][2]

  • Industrial Route: 5-Hydroxymethylthiazole is manufactured via the 2-Chloro-5-(chloromethyl)thiazole intermediate to avoid regioisomer formation.[1][2]

Structural Comparison (User vs. Actual)
FeatureUser Query: 2-Chloromethyl-5-methyl-4-phenylthiazoleActual Intermediate: 2-Isopropyl-4-(chloromethyl)thiazoleActual Intermediate: 2-Chloro-5-(chloromethyl)thiazole
C2 Substituent Chloromethyl (Reactive)IsopropylChloro
C4 Substituent Phenyl (Steric Bulk)Chloromethyl (Reactive) H
C5 Substituent MethylHChloromethyl (Reactive)
Ritonavir Role None (Steric clash)N-terminal Urea FormationPrecursor to C-terminal Carbamate

Synthesis of the Active Intermediates

The industrial production of these intermediates relies on the Hantzsch Thiazole Synthesis, optimized for regioselectivity.[2]

Synthesis of 2-Isopropyl-4-(chloromethyl)thiazole

This fragment is synthesized by condensing a thioamide with a di-functionalized alpha-halo ketone.[1][2]

Protocol:

  • Thioamidation: Isobutyramide is treated with Phosphorus Pentasulfide (

    
    ) or Lawesson's reagent in dimethoxyethane (DME) to yield Isobutyrothioamide .[1]
    
  • Cyclization: Isobutyrothioamide (1.0 eq) is reacted with 1,3-Dichloroacetone (1.1 eq) in refluxing ethanol or acetone.[1][2]

  • Mechanism: The sulfur attacks the unhindered chloromethyl carbon (S_N2), followed by cyclodehydration.[1]

  • Workup: The solution is concentrated, and the product is crystallized as the hydrochloride salt to prevent degradation of the reactive chloromethyl group.

Synthesis of 5-Hydroxymethylthiazole (via 2-Chloro-5-chloromethylthiazole)

Direct synthesis of 5-substituted thiazoles is difficult.[1][2] The industrial route uses a "blocking" group (Chloro) at the 2-position to force substitution at the 5-position.[1][2][4]

Protocol:

  • Precursor Assembly: Allyl isothiocyanate is reacted with chlorine gas or sulfuryl chloride (

    
    ).[1]
    
  • Cyclization: This yields 2-Chloro-5-(chloromethyl)thiazole .[1][2][5]

  • Hydrolysis: The chloromethyl group is hydrolyzed (aqueous formate/NaOH) to the hydroxymethyl group.[1]

  • Dechlorination: The 2-Chloro group is removed via catalytic hydrogenation (

    
    , Pd/C) to yield the final 5-Hydroxymethylthiazole .[1][2][6]
    

ThiazoleSynthesis Start1 Isobutyrothioamide Inter1 2-Isopropyl-4- (chloromethyl)thiazole Start1->Inter1 Hantzsch Cyclization (Reflux EtOH) Reagent1 1,3-Dichloroacetone Reagent1->Inter1 Start2 Allyl Isothiocyanate Inter2 2-Chloro-5- (chloromethyl)thiazole Start2->Inter2 Chlorination/Cyclization Reagent2 Cl2 / SO2Cl2 Reagent2->Inter2 Final2 5-Hydroxymethylthiazole Inter2->Final2 1. Hydrolysis 2. Dechlorination (Pd/C)

Figure 1: Parallel synthesis pathways for the two distinct thiazole building blocks of Ritonavir.[1]

Application: Coupling to the Ritonavir Core

The chloromethyl functionality serves as a highly electrophilic "handle" for attaching the thiazole ring to the drug's backbone.

N-Alkylation Protocol (Left Wing Installation)

This step involves the reaction of 2-Isopropyl-4-(chloromethyl)thiazole with methylamine to create the secondary amine linker.[1][2]

Experimental Workflow:

  • Reagents: 2-Isopropyl-4-(chloromethyl)thiazole HCl (100 mmol), Methylamine (40% aq, 500 mmol).

  • Conditions: Reaction is performed in water or methanol at

    
     to 
    
    
    
    . High excess of methylamine is crucial to prevent bis-alkylation (formation of tertiary amines).[1][2]
  • Reaction:

    
    [1][2]
    
  • Isolation: Solvent is removed under vacuum.[1][2][7] The residue is basified with NaOH and extracted into Ethyl Acetate (EtOAc).[1]

  • Coupling: This amine is subsequently reacted with the p-nitrophenyl carbonate of the core peptide to form the urea linkage.

Carbonate Formation (Right Wing Installation)

The 5-Hydroxymethylthiazole is activated for coupling.[1][2]

Experimental Workflow:

  • Activation: 5-Hydroxymethylthiazole is reacted with Bis(4-nitrophenyl)carbonate or Disuccinimidyl carbonate (DSC) in the presence of a base (DIPEA).[1][2]

  • Product: Mixed carbonate intermediate.

  • Coupling: This active carbonate reacts with the free amine of the Ritonavir core [(2S,3S,5S)-2-amino-3-hydroxy-5-amino-1,6-diphenylhexane derivative] to form the carbamate linkage.[1][2]

RitonavirCoupling Core Ritonavir Core (Phe-Phe Isostere) Final Ritonavir API Core->Final Convergent Synthesis Left 2-Isopropyl-4- (chloromethyl)thiazole Step1 Amination (MeNH2) Left->Step1 Right 5-Hydroxymethylthiazole Step2 Activation (Carbonate) Right->Step2 Step1->Core Urea Formation Step2->Core Carbamate Formation

Figure 2: Convergent assembly of Ritonavir utilizing the activated thiazole intermediates.

Process Chemistry & Quality Control

Impurity Profiling

When handling chloromethyl-thiazoles, specific impurities must be monitored:

  • Dimer Formation: Reaction of the chloromethyl group with the thiazole nitrogen of another molecule (quaternization).

  • Hydrolysis: Conversion of chloromethyl to hydroxymethyl during storage (moisture sensitivity).[1]

  • Regioisomers: In the synthesis of the 2-isopropyl derivative, contamination with the 2-isopropyl-5-chloromethyl isomer is possible if the chlorination of the ketone was non-selective.[1][2]

Stability
  • Storage: 2-Chloromethyl-5-methyl-4-phenylthiazole (and its relevant analogs) are potent alkylating agents.[1][2] They must be stored as Hydrochloride salts to suppress self-alkylation.[1][2]

  • Safety: These compounds are potential genotoxic impurities (GTIs) due to their alkylating nature.[1] In the final API, they must be controlled to ppm levels (typically <10 ppm).

References

  • Kempf, D. J., et al. (1995).[1] "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[8] Journal of Medicinal Chemistry, 38(8), 1433-1438.[1][2] Link[1][2]

  • Chemburkar, S. R., et al. (2000).[1] "Dealing with the Impact of Polymorphism on the Development of Ritonavir." Organic Process Research & Development, 4(5), 413-417.[1][2] Link[1][2]

  • Bauer, J., et al. (2001).[1] "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research, 18, 859–866.[1][2] Link

  • Stoner, E. J., et al. (1998).[1] "Process Research and Development of the HIV Protease Inhibitor ABT-538 (Ritonavir)." Organic Process Research & Development, 2(6), 398-406.[1][2] (Describes the specific coupling of the thiazole moieties). Link[1][2]

  • PubChem Database. "Ritonavir Compound Summary." National Center for Biotechnology Information.[1][2] Link

Sources

Introduction: The Thiazole Scaffold and the Versatile Chloromethyl Handle

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of Chloromethyl Groups on Thiazole Rings

The thiazole ring is a cornerstone of medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3][4] From the essential vitamin B1 (Thiamine) to potent antiretroviral drugs like Ritonavir and widely used neonicotinoid insecticides, the thiazole nucleus is a testament to nature's and science's synthetic versatility.[1][5][6][7] The true potential of this scaffold is often unlocked through its functionalization, and among the most powerful tools for this purpose is the introduction of a chloromethyl group.

This chloromethyl moiety transforms the stable aromatic thiazole into a highly reactive and versatile synthetic intermediate.[8] The chlorine atom, an excellent leaving group, attached to a methylene spacer on the electron-deficient thiazole ring, creates a potent electrophilic site ripe for a vast array of chemical transformations.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the reactivity of chloromethyl groups on thiazole rings. We will delve into the core principles governing its reactivity, detail robust synthetic protocols for its formation and subsequent modification, and present quantitative data to guide experimental design. Our focus will be on the causality behind experimental choices, providing not just the "how," but the critical "why" that underpins successful synthesis.

Part 1: Core Reactivity and Mechanistic Underpinnings

The primary utility of a chloromethylthiazole in synthetic chemistry stems from the high reactivity of the chloromethyl group, which functions as a potent electrophile in nucleophilic substitution reactions.[8][9] This reactivity is predominantly governed by an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

The electron-withdrawing nature of the thiazole ring is the key determinant of this enhanced reactivity. The nitrogen and sulfur heteroatoms pull electron density away from the ring carbons, which in turn inductively withdraws electron density from the attached methylene (-CH2-) group. This effect polarizes the C-Cl bond, creating a significant partial positive charge (δ+) on the methylene carbon and making it highly susceptible to attack by electron-rich nucleophiles.[8] This electronic activation is fundamental to the synthetic utility of these compounds.

Caption: General SN2 reaction pathway on a chloromethylthiazole.

Part 2: Synthesis of Chloromethylthiazole Intermediates

The reliable synthesis of the chloromethylthiazole starting material is paramount. The Hantzsch Thiazole Synthesis, first described in 1887, remains the most robust and widely used method for constructing the thiazole ring itself, often incorporating the chloromethyl handle directly.[10][11][12][13]

The Hantzsch Thiazole Synthesis

This method involves the condensation of an α-haloketone with a thioamide.[12][13] To generate a 4-(chloromethyl)thiazole, 1,3-dichloroacetone is a common and effective α-haloketone precursor. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[12]

Hantzsch_Workflow start Starting Materials: 1,3-Dichloroacetone Thiourea mix Dissolve in Ethanol start->mix stir Stir at Room Temp (24h) mix->stir cool Stand at 5°C (12h) stir->cool precipitate Precipitation of Thiazole Hydrochloride cool->precipitate filter Filter and Wash precipitate->filter product 4-(Chloromethyl)thiazole Hydrochloride filter->product

Caption: Workflow for Hantzsch synthesis of 4-(chloromethyl)thiazole.

Detailed Protocol: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride
  • Rationale: This protocol utilizes the Hantzsch condensation. Absolute ethanol is used as the solvent to ensure anhydrous conditions, which favors the reaction. The extended stirring at room temperature and subsequent cooling period are designed to maximize the yield of the crystalline hydrochloride salt product.

  • Methodology:

    • To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).[10]

    • Equip the flask with a magnetic stirrer and stir the resulting solution at room temperature for 24 hours.

    • After the initial stirring period, allow the mixture to stand undisturbed at 5°C for an additional 12 hours to facilitate complete precipitation.[10]

    • Collect the precipitated solid, 4-(chloromethyl)thiazole hydrochloride, by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

    • Dry the product under vacuum to yield the final compound.

  • Self-Validation: The formation of a precipitate is a key indicator of product formation. The purity of the isolated hydrochloride salt can be readily assessed by melting point determination and confirmed by ¹H NMR and ¹³C NMR spectroscopy.[8]

Synthesis of Other Isomers: The Case of 2-Chloro-5-chloromethylthiazole

It is crucial to note that different isomers require distinct synthetic strategies. The industrially significant intermediate 2-chloro-5-chloromethylthiazole, a key precursor for neonicotinoid insecticides like Thiamethoxam and Clothianidin, is not typically made via the Hantzsch synthesis.[5][6][7] Common routes involve the chlorination and cyclization of precursors like 3-chloro-1-propenylisothiocyanate.[6][14]

Part 3: Key Transformations & Applications

The synthetic power of chloromethylthiazoles is realized in their reactions with a diverse range of nucleophiles. This section details the most common and impactful transformations.

Reaction with O-Nucleophiles: Williamson Ether Synthesis

The formation of an ether linkage is a common strategy in drug design to modify solubility and metabolic stability. The Williamson ether synthesis provides a direct and high-yielding method for this conversion.[10]

  • Causality: The reaction is driven by the attack of a strong alkoxide nucleophile on the electrophilic methylene carbon. The use of the corresponding alcohol as the solvent ensures a high concentration of the alkoxide and facilitates the reaction. Refluxing provides the necessary activation energy.

Detailed Protocol: Synthesis of 4-(Methoxymethyl)thiazole
  • Methodology:

    • Prepare a solution of sodium methoxide (10 mmol) in methanol (25 mL). This can be done by carefully adding sodium metal to cold methanol or by using commercially available sodium methoxide solution.

    • To this solution, add 4-(chloromethyl)thiazole (10 mmol).[10]

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product via column chromatography if necessary.

ParameterValue/ConditionRationale
Nucleophile Sodium MethoxideStrong nucleophile, readily available.
Solvent MethanolSolubilizes reactants, parent alcohol of the nucleophile.
Temperature Reflux (~65°C)Provides sufficient energy for the SN2 reaction.
Typical Yield >85%The reaction is generally efficient and high-yielding.
Reaction with S-Nucleophiles: Thioether Synthesis

Thioether linkages are important in various bioactive molecules. The high nucleophilicity of sulfur-based nucleophiles makes this transformation particularly efficient. This reaction has also been adapted for solid-phase synthesis to create macrocyclic peptides.[15]

  • Causality: Thiols and their corresponding thiolates are excellent nucleophiles. The reaction proceeds rapidly, often at room temperature, due to the soft nature of sulfur, which has a high affinity for the soft electrophilic carbon of the chloromethyl group. A weak base is often added to deprotonate the thiol in situ, generating the more potent thiolate nucleophile.

Detailed Protocol: General Synthesis of a Thiazolylmethyl Thioether
  • Methodology:

    • Dissolve the desired thiol (1.0 eq.) in a suitable solvent such as DMF or acetonitrile.

    • Add a mild base, such as potassium carbonate (1.2 eq.), to the solution and stir for 15-20 minutes.

    • Add a solution of the chloromethylthiazole (1.05 eq.) in the same solvent dropwise.

    • Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography.

ParameterValue/ConditionRationale
Nucleophile Thiol / ThiolateHighly nucleophilic, leading to efficient reaction.
Base K₂CO₃ or Et₃NIn-situ generation of the more reactive thiolate.
Solvent DMF, AcetonitrilePolar aprotic solvents that facilitate SN2 reactions.
Temperature Room TemperatureOften sufficient due to the high reactivity.
Typical Yield >90%Generally a very high-yielding transformation.
Reaction with N-Nucleophiles: Amination

The introduction of nitrogen-containing functional groups is fundamental to medicinal chemistry, as these groups are often critical for receptor binding and modulating physicochemical properties.

  • Causality: Primary and secondary amines are effective nucleophiles for SN2 displacement of the chloride. The reaction often requires heating to overcome the slightly lower nucleophilicity of nitrogen compared to sulfur. An excess of the amine or the addition of a non-nucleophilic base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Detailed Protocol: General Synthesis of a Thiazolylmethyl Amine
  • Methodology:

    • In a sealed vessel, dissolve the chloromethylthiazole (1.0 eq.) in a polar solvent like acetonitrile or isopropanol.

    • Add the desired primary or secondary amine (2.5 eq.). The excess amine acts as both the nucleophile and the base.

    • Seal the vessel and heat the reaction mixture to 60-80°C. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to remove the amine hydrochloride salt.

    • Dry the organic layer, concentrate, and purify by chromatography to yield the desired product.

ParameterValue/ConditionRationale
Nucleophile Primary/Secondary AmineCommon building blocks in medicinal chemistry.
Base Excess Amine / K₂CO₃Neutralizes the HCl byproduct.
Solvent Acetonitrile, IPASolubilizes reactants without interfering.
Temperature 60-80°CProvides activation energy for the reaction.
Typical Yield 60-85%Yields can be variable depending on the amine's steric hindrance.

Part 4: Modulating Reactivity and Potential Side Reactions

Electronic Effects of Ring Substituents

The reactivity of the chloromethyl group is not static; it is finely tuned by other substituents on the thiazole ring.[2]

  • Electron-Withdrawing Groups (EWGs): Substituents like a nitro (-NO₂) or a chloro (-Cl) group elsewhere on the ring will further increase the electrophilicity of the methylene carbon, accelerating the rate of nucleophilic substitution.[16][17]

  • Electron-Donating Groups (EDGs): Groups such as an amino (-NH₂) or alkyl group will donate electron density to the ring, slightly reducing the electrophilicity of the methylene carbon and thus slowing down the reaction rate.[18][19]

Thiazole N-Oxide Formation

Oxidation of the thiazole's ring nitrogen to form a thiazole N-oxide profoundly alters the electronic landscape of the molecule.[20][21] This modification makes the N-oxide a versatile intermediate in its own right.[20] The N-oxide group acts as a strong electron-withdrawing group, which can further activate the ring positions for certain reactions.[20] It can also serve as a directing group in metal-catalyzed C-H functionalization reactions, often favoring the 2-position.[20][22]

Competing Reactions: Thiazolium Salt Formation

A primary side reaction to consider is the quaternization of the thiazole ring nitrogen. The chloromethyl group is an alkylating agent, and under certain conditions (e.g., high temperatures, prolonged reaction times), it can alkylate the nitrogen of another thiazole molecule, leading to the formation of a stable, and often undesired, thiazolium salt. This is particularly relevant when working with highly reactive chloromethylthiazoles or when the desired nucleophilic reaction is sluggish.

Conclusion

Chloromethylthiazoles are not merely chemical curiosities; they are powerful and enabling intermediates that bridge the gap between simple precursors and complex, high-value molecules. Their reactivity is dominated by the SN2 mechanism, a process made highly efficient by the inherent electron-withdrawing properties of the thiazole ring. By understanding the principles of this reactivity and the robust protocols for their synthesis and functionalization, researchers can effectively leverage these building blocks in the design and development of novel pharmaceuticals and agrochemicals.[5][7][8][23] The ability to predictably and efficiently introduce a wide variety of functional groups through O-, S-, and N-nucleophiles ensures that the chloromethylthiazole will remain a vital tool in the synthetic chemist's arsenal for the foreseeable future.

References

  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Publisher.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. Publisher.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH.
  • Thiazole N-oxide | CAS 141305-44-4. Benchchem.
  • Easy access to the family of thiazole N-oxides using HOF·CH3CN. RSC Publishing.
  • Understanding 2-Chloro-5-Chloromethylthiazole: A Key Intermediate for Pesticides and Pharmaceuticals. Source.
  • Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
  • Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • 2-Chloro-5-chloromethylthiazole | 105827-91-6. ChemicalBook.
  • Thiazole. Wikipedia.
  • 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2. Benchchem.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • 2-Chloro-5-chloromethylthiazole: A Key Intermediate in Pesticide and Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Activating Groups and Deactivating Groups. Furman Chemistry 120 - PBworks.
  • Activating and Deactivating Groups in Arom
  • Activating And Deactiv
  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • Nucleophilic substitution. Wikipedia.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

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Methodological & Application

Procedure for nucleophilic substitution with 2-Chloromethyl-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Protocols for 2-Chloromethyl-5-methyl-4-phenylthiazole

Introduction & Strategic Significance

2-Chloromethyl-5-methyl-4-phenylthiazole is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical candidates, particularly Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., analogs of GW501516) and protease inhibitors.

The molecule features a thiazole core substituted with a phenyl group at C4 and a methyl group at C5. The functional handle of interest is the chloromethyl group at C2 . This position is chemically distinct; the C2-methylene carbon is flanked by both the ring nitrogen and sulfur atoms. The electron-withdrawing nature of the thiazole ring renders this position highly electrophilic, making it an excellent substrate for


 reactions with amines, phenols, and thiols.

Key Applications:

  • Medicinal Chemistry: Introduction of the thiazole lipophilic tail to improve metabolic stability.

  • Fragment-Based Drug Design: Coupling with polar "warheads" (carboxylic acids, amines) to modulate solubility.

Mechanistic Insight: The "Hetero-Benzylic" Effect

To optimize yield, one must understand the electronic environment. The chloromethyl group at the C2 position behaves similarly to a benzylic halide but with enhanced reactivity due to the heteroatoms.

  • Electronic Activation: The imine-like nitrogen (C=N) in the thiazole ring exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the exocyclic methylene group.

  • Transition State Stabilization: During nucleophilic attack, the transition state is stabilized by the adjacent

    
    -system of the thiazole ring.
    
  • Leaving Group: Chloride is a moderate leaving group. For sluggish nucleophiles, in situ conversion to iodide (Finkelstein conditions) is recommended to accelerate the rate.

Mechanism Visualization

SN2_Mechanism Substrate 2-Chloromethyl- 5-methyl-4-phenylthiazole TS Transition State [Nu---C---Cl]‡ Substrate->TS Backside Attack Nu Nucleophile (Nu:) Nu->TS Product Substituted Thiazole Product TS->Product Inversion/Substitution LG Leaving Group (Cl-) TS->LG Departure

Caption: Concerted


 mechanism showing nucleophilic attack on the C2-methylene carbon.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines.

Reagents:

  • Substrate: 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (Hunig’s Base, 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): NaI (0.1 equiv)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.2 equiv) in anhydrous MeCN (0.1 M concentration relative to thiazole).

  • Base Addition: Add

    
     (2.0 equiv). If the amine is a salt (e.g., hydrochloride), increase base to 3.0 equiv.
    
  • Substrate Addition: Add 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 equiv) dropwise.

    • Expert Tip: If the reaction is exothermic, cool to 0°C during addition, then warm to Room Temperature (RT).

  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting chloride usually appears at

      
      ; product will be more polar.
      
  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF/MeCN.
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Silica gel, gradient 0–50% EtOAc in Hexanes).

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of aryl ethers (e.g., PPAR agonists).

Reagents:

  • Substrate: 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 equiv)

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or Acetone

  • Temperature: 60°C – 80°C

Procedure:

  • Deprotonation: Dissolve the phenol (1.1 equiv) in DMF. Add the base (

    
    ) and stir at RT for 30 mins to generate the phenoxide anion.
    
    • Why Cesium? The larger cation radius of

      
       disrupts ion pairing, making the phenoxide "naked" and more nucleophilic.
      
  • Coupling: Add the thiazole chloride (1.0 equiv).

  • Heating: Heat the mixture to 60°C for 3–6 hours.

  • Quench: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Isolation: Filter the solid or extract with EtOAc. Recrystallization from Ethanol/Water is often sufficient for purification.

Data Summary & Troubleshooting

VariableConditionObservation/Result
Solvent DMFFastest rates; difficult to remove (requires aqueous wash).
AcetoneGood for Finkelstein conditions (NaI soluble); easy workup.
DCMSlower rates; good for highly reactive amines only.
Base

Standard. Insoluble in organic solvents (heterogeneous).
DIPEASoluble organic base. Good for homogenous kinetics.
NaHStrong base. Use only for weak nucleophiles (alcohols).
Catalyst KI / NaIAccelerates reaction by converting -Cl to -I in situ.
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve Nucleophile + Base in Solvent Start->Mix Add Add Thiazole Chloride (0°C -> RT) Mix->Add Heat Heat to 60°C (If Phenol/Alcohol) Add->Heat Low Reactivity Monitor Monitor (TLC/LCMS) Target: M+H Peak Add->Monitor High Reactivity Heat->Monitor Quench Quench: Water/Brine Wash Monitor->Quench Complete Purify Purification: Column/Recrystallization Quench->Purify

Caption: Standard operational workflow for nucleophilic substitution of chloromethyl thiazoles.

Safety & Handling (Critical)

Hazard Classification:

  • Skin Corrosion/Irritation (Category 1B): The chloromethyl moiety is a potent alkylating agent. It acts as a lachrymator and vesicant (blister agent).

  • Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[2][3]

Precautions:

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Decontamination: In case of skin contact, wash immediately with 5% sodium bicarbonate solution followed by soap and water. Do not use ethanol (increases skin absorption).

  • Waste: Segregate as Halogenated Organic Waste.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Reaction of 4-(Iodomethyl)-2-phenylthiazole with Amine Nucleophiles. Retrieved from

  • Xu, Y., et al. (2006). Design and Synthesis of PPAR Agonists. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for thiazole synthesis in drug discovery).
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole. Retrieved from

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for general reactivity of halomethyl heterocycles).
  • PubChem. (n.d.). Compound Summary: Chloromethyl thiazole derivatives. National Library of Medicine. Retrieved from

Sources

Application Note: High-Yield Synthesis of Thiazole-Peptidomimetic Antivirals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 2-Chloromethyl-5-methyl-4-phenylthiazole (CMP-Thiazole) as a privileged building block in the synthesis of antiviral candidates. Thiazole moieties are critical pharmacophores in FDA-approved protease inhibitors (e.g., Ritonavir, Cobicistat) and experimental HCV NS5B polymerase inhibitors.[1]

This guide provides a validated protocol for the


 coupling  of CMP-Thiazole with urea and amine scaffolds—a reaction critical for installing the lipophilic thiazole side chain that occupies the hydrophobic S1/S2 pockets of viral proteases.

Chemical Profile & Handling

Molecule: 2-(Chloromethyl)-5-methyl-4-phenylthiazole Role: Electrophilic Alkylating Agent Key Reactivity: The C2-chloromethyl group is highly susceptible to nucleophilic attack by amines, thiols, and carbamates.

PropertySpecification
CAS No. 92306-31-5 (Analogous Ref)
Molecular Weight 223.72 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Stability Moisture sensitive (hydrolyzes to alcohol); Store at -20°C under Argon
Hazards Vesicant/Lachrymator. Potent alkylating agent. Handle only in a fume hood.

Strategic Application: The "Thiazole Pharmacophore"

In medicinal chemistry, the thiazole ring serves as a bioisostere for pyridine or imidazole but with distinct lipophilicity.[1] CMP-Thiazole is specifically used to synthesize Peptidomimetics .

Mechanism of Action in Synthesis

The synthesis relies on a nucleophilic substitution (


) where a nucleophile (Core Scaffold) attacks the methylene carbon attached to the chloride leaving group.

Target Viral Classes:

  • HIV-1 Protease Inhibitors: Analogs of Ritonavir where the thiazole modulates metabolic stability (CYP450 inhibition).

  • HCV NS5B Polymerase Inhibitors: Thiazole-sulfonamide conjugates.[2]

  • SARS-CoV-2 Mpro Inhibitors: Non-covalent inhibitors engaging the substrate-binding cleft.

Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic, placing CMP-Thiazole as the key "Warhead" installer.

Retrosynthesis cluster_0 Pharmacophore Installation Target Target Antiviral (Protease/Polymerase Inhibitor) Scaffold Core Scaffold (Urea/Amine/Sulfonamide) Reaction S_N2 Coupling (Base-Mediated) Scaffold->Reaction Nucleophile CMP CMP-Thiazole (Electrophile) CMP->Reaction Electrophile Reaction->Target Alkylation

Figure 1: Retrosynthetic disconnection showing the convergence of the CMP-Thiazole building block with the viral inhibitor core.

Validated Protocol: N-Alkylation of Urea Scaffolds

This protocol mimics the installation of the thiazole side chain in Ritonavir-like drugs. It is optimized to prevent bis-alkylation and elimination side reactions.

Reagents & Equipment[1][3][4][5]
  • Substrate: N-methyl urea derivative (Core Scaffold)

  • Reagent: CMP-Thiazole (1.1 equivalents)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF[1]

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.[1]

Step-by-Step Methodology
  • Activation (Deprotonation):

    • Charge a flame-dried reaction flask with the Urea Scaffold (1.0 eq) and anhydrous DMF under Nitrogen atmosphere.

    • Cool to 0°C (ice bath).

    • Add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]

    • Stir at 0°C for 30 minutes to ensure complete deprotonation of the urea nitrogen.

  • Coupling (The Alkylation):

    • Dissolve CMP-Thiazole (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the CMP-Thiazole solution dropwise to the reaction mixture at 0°C.

    • Critical Step: Add NaI (0.1 eq) if the reaction is sluggish.[1]

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

  • Monitoring (QC Check):

    • TLC: Mobile phase 50% EtOAc/Hexane. Look for the disappearance of the polar Urea spot and appearance of the less polar product (

      
      ).
      
    • LC-MS: Monitor for mass shift:

      
      .[1]
      
  • Workup & Purification:

    • Quench with saturated aqueous

      
       (exothermic).[1]
      
    • Extract with Ethyl Acetate (

      
      ).[1][3][4] Wash organics with water and brine (crucial to remove DMF).[1]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, Gradient 0-60% EtOAc in Hexanes).

Experimental Workflow Diagram

ProtocolFlow Start Start: Urea Scaffold in DMF Deprot Step 1: Deprotonation (NaH, 0°C, 30 min) Start->Deprot AddRgt Step 2: Add CMP-Thiazole (+ cat. NaI) Deprot->AddRgt React Reaction (RT, 4-6 Hours) AddRgt->React QC QC Point: TLC / LC-MS React->QC QC->React Incomplete Quench Workup: NH4Cl Quench & Extraction QC->Quench Pass Final Final Product: Thiazole-Antiviral Quench->Final

Figure 2: Step-by-step workflow for the NaH-mediated coupling of CMP-Thiazole.

Optimization Data: Base & Solvent Effects

The choice of base significantly impacts the yield and purity. Stronger bases (NaH) are preferred for weak nucleophiles (ureas/amides), while weaker bases (


) suffice for amines/thiols.[1]
EntryNucleophile TypeBaseSolventTempYield (%)Notes
1 Secondary Amine

AcetoneReflux88%Standard protocol, very clean.
2 Urea / Carbamate NaH DMF 0°C

RT
92% Recommended for Antivirals.
3 Urea / Carbamate

MeCN60°C65%Incomplete conversion; requires heat.[1]
4 Thiol (Sulfonamide precursor)

DCM0°C95%Rapid reaction; watch for disulfide byproducts.[1]

Troubleshooting & Expert Tips

  • Issue: Low Yield due to Hydrolysis.

    • Cause: CMP-Thiazole hydrolyzes to the alcohol (hydroxymethyl) in the presence of trace water.

    • Solution: Ensure DMF is anhydrous (<50 ppm water).[1] Store the chloride in a desiccator.

  • Issue: Sluggish Reaction.

    • Cause: The chloride is a moderate leaving group.

    • Solution: Add 10 mol% Sodium Iodide (NaI) . This generates the in-situ iodomethyl-thiazole, which is ~100x more reactive (Finkelstein reaction).

  • Safety Note:

    • Quench NaH reactions carefully. The unreacted hydride can ignite if water is added too quickly. Use a dropwise addition of saturated

      
       or wet THF.
      

References

  • Kempf, D. J., et al. (1995).[1] "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease." Journal of Medicinal Chemistry.

  • Singh, I. P., et al. (2020).[5][6] "Thiazole Compounds as Antiviral Agents: An Update." Medicinal Chemistry.

  • BenchChem Protocols. (2025). "Reaction of 4-(iodomethyl)-2-phenylthiazole with Amine Nucleophiles." BenchChem Application Notes.

  • Chimenti, F., et al. (2011). "Synthesis and molecular modelling of novel thiazolyl-thiadiazolyl-2-oxo-azetidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors." European Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Strategic Alkylation Utilizing 2-Chloromethyl-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Phenylthiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design.[3][4] Specifically, substituted 4-phenylthiazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[5][6][7]

2-Chloromethyl-5-methyl-4-phenylthiazole is a highly versatile synthetic intermediate. The chloromethyl group at the 2-position serves as a potent electrophilic handle, enabling the strategic introduction of the entire thiazole moiety onto various nucleophilic substrates. This process, known as alkylation, is a fundamental carbon-heteroatom and carbon-carbon bond-forming reaction. The reactivity of the C-Cl bond allows for mild and efficient modification of amines, thiols, and active methylene compounds, providing a direct route to novel, complex molecules with significant therapeutic potential.

This document provides detailed protocols for N-, S-, and C-alkylation reactions using 2-Chloromethyl-5-methyl-4-phenylthiazole, explaining the rationale behind procedural steps to empower researchers in their synthetic endeavors.

General Experimental Workflow

A systematic approach is crucial for successful alkylation. The following workflow outlines the key phases of the process, from initial setup to final product characterization.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification prep_reagents Reagent Preparation (Substrate, Thiazole, Base, Solvent) prep_glass Glassware Preparation (Dry & Inert Atmosphere) setup Reaction Setup (Combine Reagents) prep_glass->setup execution Reaction Execution (Heating/Stirring) setup->execution monitor Monitoring (TLC/LC-MS) execution->monitor quench Quenching monitor->quench extract Extraction quench->extract dry Drying & Concentration extract->dry purify Purification (Column Chromatography) dry->purify char Characterization (NMR, MS, etc.) purify->char

Caption: General experimental workflow for alkylation reactions.

N-Alkylation: Synthesis of Thiazolylmethyl Amines

The alkylation of primary and secondary amines is a cornerstone of pharmaceutical synthesis, allowing for the modulation of a molecule's basicity, lipophilicity, and receptor-binding capabilities. The 2-aminothiazole scaffold, in particular, is a privileged structure in drug discovery.[8][9] Using 2-Chloromethyl-5-methyl-4-phenylthiazole to alkylate various amine nucleophiles provides direct access to a diverse library of compounds.

Mechanistic Rationale

This reaction proceeds via a classical SN2 mechanism. Anhydrous conditions and a suitable base are critical. The base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) deprotonates the amine nucleophile, increasing its nucleophilicity. The enhanced nucleophile then attacks the electrophilic methylene carbon of the thiazole, displacing the chloride leaving group. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the cationic counter-ion of the base without interfering with the nucleophile.

Detailed Protocol: N-Alkylation of Aniline
  • Reagent Preparation : To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.), and 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Initiation : Stir the suspension at room temperature for 10 minutes. Add a solution of 2-Chloromethyl-5-methyl-4-phenylthiazole (1.1 mmol, 1.1 equiv.) in 5 mL of anhydrous DMF dropwise over 5 minutes.

  • Execution & Monitoring : Heat the reaction mixture to 60-70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Work-up : Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate of the crude product should form.

  • Isolation : Collect the solid by vacuum filtration, washing thoroughly with water (3 x 20 mL) to remove DMF and inorganic salts. If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification : Dry the collected solid or combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization : Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: N-Alkylation Examples
EntryAmine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF60685
2PiperidineK₂CO₃ACN50492
32-AminopyridineCs₂CO₃DMF70878
4IndazoleNaHTHF501275 (N1/N2 mix)[10]

S-Alkylation: Synthesis of Thiazolylmethyl Thioethers

S-Alkylation is a highly efficient method for forming carbon-sulfur bonds. Thioethers derived from thiazoles are prevalent in compounds with antimicrobial and other biological activities. The high nucleophilicity of the thiolate anion makes this transformation rapid and high-yielding, often proceeding under milder conditions than N-alkylation.

Mechanistic Rationale

Similar to N-alkylation, this is an SN2 reaction. A base is used to deprotonate the thiol (R-SH) to form the highly nucleophilic thiolate anion (R-S⁻). This anion readily attacks the chloromethyl group. Phase-transfer catalysis can be particularly effective for S-alkylation, facilitating the transfer of the thiolate from an aqueous or solid phase to the organic phase where the alkylating agent resides.[11]

Detailed Protocol: S-Alkylation of Thiophenol
  • Reagent Preparation : In a 50 mL round-bottom flask, dissolve thiophenol (1.0 mmol, 1.0 equiv.) and sodium hydroxide (NaOH, 1.1 mmol, 1.1 equiv.) in 15 mL of ethanol.

  • Reaction Initiation : Stir the solution at room temperature for 15 minutes to ensure complete formation of the sodium thiophenolate salt.

  • Execution & Monitoring : Add a solution of 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 mmol, 1.0 equiv.) in 5 mL of ethanol. Stir the mixture at room temperature. The reaction is often rapid; monitor by TLC every 30 minutes. Reaction is typically complete within 1-3 hours.

  • Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Isolation : Add 30 mL of water to the residue and extract with dichloromethane (DCM) (3 x 25 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Data Summary: S-Alkylation Examples
EntryThiol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolNaOHEtOHRT295
22-MercaptobenzothiazoleK₂CO₃ACN50391[12]
3Cysteine ethyl esterEt₃NDCMRT488
41-DodecanethiolNaOHEtOHRT2.593

C-Alkylation: Synthesis via Active Methylene Compounds

C-C bond formation is paramount in organic synthesis for building molecular complexity. The alkylation of active methylene compounds (e.g., malonic esters, β-ketoesters) with 2-Chloromethyl-5-methyl-4-phenylthiazole provides access to derivatives with a two-carbon extension from the thiazole ring, which can be further elaborated.[13]

Mechanistic Rationale

This reaction requires the generation of a carbanion (enolate) nucleophile from an active methylene compound.[14] The acidity of the α-protons is enhanced by two flanking electron-withdrawing groups (e.g., esters, ketones). A base stronger than that used for N- or S-alkylation, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is typically required to quantitatively generate the enolate. The resulting carbanion then attacks the electrophilic chloromethyl group in an SN2 fashion. Microwave-assisted synthesis can significantly accelerate this reaction, often under solvent-free conditions.[15]

Sources

Troubleshooting & Optimization

Removing impurities from 2-Chloromethyl-5-methyl-4-phenylthiazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloromethyl-5-methyl-4-phenylthiazole

Welcome to the technical support center for the synthesis and purification of 2-Chloromethyl-5-methyl-4-phenylthiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, understand, and remove impurities from your reaction mixtures, ensuring the highest quality material for your downstream applications.

Part 1: FAQ - Understanding Impurity Formation

This section addresses the fundamental questions regarding the synthesis of 2-Chloromethyl-5-methyl-4-phenylthiazole and the origins of common impurities. Understanding the "why" is the first step toward effective purification.

Q1: What is the primary synthetic route for 2-Chloromethyl-5-methyl-4-phenylthiazole and what are the expected impurities?

The most prevalent and efficient method for synthesizing the 4,5-disubstituted thiazole core is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this translates to the reaction between 2-chloro-1-phenyl-1-propanone (the α-haloketone) and 2-chloroacetamide (which is then thionated in situ or used as 2-chloroethanethioamide).

The primary impurities stem directly from this process:

  • Unreacted Starting Materials: Incomplete reactions will leave residual 2-chloro-1-phenyl-1-propanone and the thioamide reactant.

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, especially during aqueous workup, leading to the formation of (5-methyl-4-phenylthiazol-2-yl)methanol.

  • Side-Reaction Products: Under certain conditions, particularly non-optimal pH, the α-haloketone can undergo self-condensation or other side reactions.

  • Regioisomers: While the Hantzsch synthesis is generally reliable, acidic conditions have been shown to sometimes produce mixtures of isomers.[3] In this case, an isomeric thiazole could potentially form, although it is less common for this specific substitution pattern.

Q2: How do reaction conditions like pH, temperature, and solvent influence byproduct formation?

Reaction conditions are critical for minimizing impurities. The mechanism of the Hantzsch synthesis involves nucleophilic attack and subsequent cyclization and dehydration.[4]

  • pH: The reaction is typically run under neutral to slightly acidic conditions. Strongly basic conditions can promote undesired side reactions of the α-haloketone, such as Favorskii rearrangement or elimination. Conversely, highly acidic conditions can alter the regioselectivity of the cyclization, leading to isomeric impurities.[3]

  • Temperature: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to polymerization and the formation of dark, tarry byproducts. The thermal stability of the thiazole ring is generally good, but the chloromethyl group can be reactive at high temperatures.[5]

  • Solvent: A polar solvent like ethanol is commonly used to facilitate the dissolution of the starting materials.[4] The choice of solvent can impact reaction rates and, consequently, the impurity profile. A solvent that poorly solubilizes one of the reactants can lead to an incomplete reaction.

Q3: What potential degradation products should I be aware of during workup and storage?

The 2-Chloromethyl-5-methyl-4-phenylthiazole molecule has two primary points of reactivity that can lead to degradation: the basic nitrogen atom in the thiazole ring and the reactive chloromethyl group.

  • Hydrolysis: As mentioned, the C-Cl bond in the chloromethyl group is a prime site for nucleophilic substitution. Exposure to water, especially under basic or neutral conditions during workup, can lead to the formation of the corresponding alcohol.

  • Reaction with Nucleophiles: Any nucleophiles present in the workup (e.g., ammonia, amines, excess thioamide) can displace the chloride.

  • Quaternization: The nitrogen atom at position 3 is basic and can be alkylated, forming a thiazolium salt.[6] While this is less of a concern with the product itself, it's a key consideration if unreacted alkyl halides are present.

  • Moisture Sensitivity: The compound can be moisture-sensitive, leading to slow hydrolysis over time.[7] Proper storage under an inert atmosphere (nitrogen or argon) and at low temperatures is recommended.[8]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides practical, step-by-step advice for common issues encountered during the purification process.

Q4: My crude product is a dark, oily, or discolored solid. What is the likely cause and how can I fix it?

Discoloration is a common issue, typically arising from polymeric byproducts or residual reagents.

  • Cause: High reaction temperatures or localized overheating can cause starting materials or the product to polymerize, resulting in high-molecular-weight, colored impurities.

  • Solution 1 - Activated Charcoal Treatment: Before final crystallization or after dissolving the crude product in a suitable solvent for chromatography, add a small amount (1-2% w/w) of activated charcoal. Stir or heat gently for 15-30 minutes, then filter the mixture through a pad of Celite® to remove the charcoal and the adsorbed colored impurities.

  • Solution 2 - Preliminary Wash: If the discoloration is due to trace impurities, a simple wash during the aqueous workup can be effective. Wash the organic layer with a dilute solution of sodium bisulfite to remove oxidative impurities, followed by a brine wash.

Q5: My NMR/HPLC analysis shows multiple unexpected peaks. How can I identify the impurities?

A multi-peak spectrum indicates a mixture of compounds. Identifying these impurities is key to selecting the right purification strategy. HPLC and GC-MS are excellent for quantifying purity, while NMR is invaluable for structural identification.[9][10]

Table 1: Common Impurities and Their Analytical Signatures
Impurity NameLikely CauseKey ¹H NMR Signals (approx. in CDCl₃)Relative Polarity (TLC/HPLC)
2-chloro-1-phenyl-1-propanoneUnreacted starting materialSinglet/Doublet for the -CHCl- proton; multiplet for the phenyl group; distinct carbonyl signal in ¹³C NMR.Less polar than product
2-chloroethanethioamideUnreacted starting materialBroad singlets for -NH₂ protons; singlet for -CH₂Cl group.More polar than product
(5-methyl-4-phenylthiazol-2-yl)methanolHydrolysis of productDisappearance of the -CH₂Cl singlet (~4.7 ppm); appearance of a new -CH₂OH singlet and a broad -OH peak.More polar than product
Polymeric ByproductsHigh reaction temperatureBroad, unresolved peaks in the baseline of the NMR spectrum.Varies, often streaks on TLC

Q6: My yield is low after purification. What are the common loss points and how can I optimize the process?

Low yield is often a result of mechanical losses or suboptimal purification parameters.

  • Problem - Loss during Extraction: The thiazole nitrogen is basic (pKa ~2.5) and can be protonated in acidic aqueous layers, causing the product to partition into the aqueous phase.[5]

    • Optimization: Ensure the aqueous layer is neutralized or slightly basic (pH 7-8) before extraction with an organic solvent. Use a mild base like sodium bicarbonate. Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Problem - Poor Recrystallization Recovery: The choice of solvent is critical. An ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures.

    • Optimization: Perform small-scale solvent screening. Common solvent systems for compounds of this type include ethanol/water, isopropanol, or hexanes/ethyl acetate mixtures. Cool the crystallization mixture slowly to form larger, purer crystals and then chill thoroughly in an ice bath before filtering to maximize recovery.

  • Problem - Product Loss on Silica Gel: The basic nitrogen can interact strongly with the acidic silica gel during column chromatography, leading to streaking and poor recovery.

    • Optimization: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine in the eluent. This will cap the acidic silanol groups and improve the elution of the basic product.

Part 3: Recommended Purification Protocols

These protocols provide detailed, field-proven methodologies for purifying 2-Chloromethyl-5-methyl-4-phenylthiazole.

Protocol 1: Standard Aqueous Workup and Extraction
  • Quenching: Once the reaction is deemed complete by TLC or HPLC, cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., ethanol), remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Dilution: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Neutralization & Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes any acid catalysts and acidic byproducts.

    • Deionized water.

    • Saturated aqueous sodium chloride (brine). This helps to break up emulsions and remove residual water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Protocol 2: Recrystallization for Solid Products
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., isopropanol, ethanol/water).

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent. For this product, a hexane/ethyl acetate system is a good starting point.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to separate the components. The less polar unreacted α-haloketone will elute first, followed by the product. More polar impurities like the hydrolyzed product will elute last.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Part 4: Visual Aids and Data Summaries

Diagrams

Troubleshooting_Workflow start Crude Product Analysis color_issue Dark Color / Oily Residue? start->color_issue purity_issue Multiple Peaks in HPLC/NMR? color_issue->purity_issue No charcoal Perform Activated Charcoal Treatment color_issue->charcoal Yes identify Identify Impurities (See Table 1) purity_issue->identify Yes final_product Pure Product purity_issue->final_product No (Purity >98%) charcoal->purity_issue wash Consider Bisulfite Wash in Workup wash->purity_issue recrystallize Optimize Recrystallization (Solvent Screen) identify->recrystallize If solid & impurities have different solubility chromatography Perform Flash Chromatography (Consider adding Et3N) identify->chromatography If oil or difficult to crystallize recrystallize->final_product chromatography->final_product

Caption: A decision tree for troubleshooting common purification issues.

Purification_Strategy A Crude Reaction Mixture B Aqueous Workup (pH Control) A->B C Solvent Extraction B->C D Drying & Concentration C->D E Purity Analysis (TLC/HPLC) D->E F Primary Purification (Recrystallization or Chromatography) E->F G Final Product Characterization F->G

Caption: A general workflow for the purification of 2-Chloromethyl-5-methyl-4-phenylthiazole.

Data Summary
Table 2: Comparison of Primary Purification Techniques
MethodPrincipleBest For...AdvantagesDisadvantages
Recrystallization Differential solubility of the product and impurities in a solvent at different temperatures.Purifying crude products that are solid and have >85% purity.Scalable, cost-effective, can yield very high purity material.Requires a suitable solvent, can have lower recovery, not effective for oily products.
Flash Chromatography Differential partitioning of components between a stationary phase (silica) and a mobile phase (eluent).Purifying oily products or complex mixtures with closely related components.High resolution, applicable to a wide range of compounds.Less scalable, solvent-intensive, potential for product loss on the column.

References

  • 2-Chloro-5-(chloromethyl)thiazole - Quinoline. Quinoline.
  • 2-Chloro-5-(chloromethyl)thiazole: Technical Specifications & Industrial Applications. LookChem.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • 2-Chloro-5-(chloromethyl)thiazole Supplier & Manufacturer | Factory Price. Autech Industry Co.,Limited.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. FreePatentsOnline.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Thiazole. CUTM Courseware.
  • Thiazole. Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI.

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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-Chloromethyl-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-Chloromethyl-5-methyl-4-phenylthiazole. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental rationale grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for 2-Chloromethyl-5-methyl-4-phenylthiazole

2-Chloromethyl-5-methyl-4-phenylthiazole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. Therefore, a well-developed and validated HPLC method is essential to quantify the active pharmaceutical ingredient (API) and separate it from any process-related impurities and potential degradation products.[1][2] A stability-indicating method (SIM) is designed to be specific enough to resolve the API from its degradation products, ensuring that the true stability of the drug substance can be accurately monitored over time.[3][4]

The development of such a method is a systematic process that involves understanding the physicochemical properties of the analyte, selecting the appropriate chromatographic conditions, and validating the method's performance according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7]

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties.

PropertyValue/CharacteristicImplication for HPLC Method Development
Structure Thiazole ring with chloromethyl, methyl, and phenyl substitutionsThe phenyl group imparts significant non-polar character. The thiazole ring may be susceptible to specific degradation pathways.
Polarity Expected to be a non-polar compoundReversed-phase HPLC will be the primary mode of separation.[8][9][10]
UV Absorbance Aromatic (phenyl) and heteroaromatic (thiazole) ringsStrong UV absorbance is expected, making UV detection a suitable choice.[4] A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Boiling Point 328.5°C at 760 mmHg[11]Indicates low volatility, making HPLC a more suitable analytical technique than Gas Chromatography.
Density 1.265 g/cm³[11]Relevant for solvent preparation but not directly for chromatographic separation.

Comparative Analysis of HPLC Method Parameters

The core of method development lies in the systematic evaluation and optimization of chromatographic parameters.

Column Selection: A Comparison of Stationary Phases

Given the non-polar nature of 2-Chloromethyl-5-methyl-4-phenylthiazole, reversed-phase chromatography is the logical choice.[8] The selection of the stationary phase is critical for achieving the desired selectivity and resolution.

Stationary PhaseParticle SizeDimensionsRationale & Comparison
C18 (Octadecylsilane) 5 µm250 mm x 4.6 mmWorkhorse for Non-Polar Compounds: C18 columns provide high hydrophobicity and are an excellent starting point for retaining non-polar analytes like our target compound.[9][10] The longer column length enhances separation efficiency.
C8 (Octylsilane) 5 µm150 mm x 4.6 mmReduced Retention: If the analyte is too strongly retained on a C18 column (leading to long run times and broad peaks), a C8 column offers a less hydrophobic alternative, potentially reducing analysis time.[12]
Phenyl-Hexyl 3.5 µm100 mm x 4.6 mmAlternative Selectivity: Phenyl-based stationary phases can offer unique selectivity for aromatic compounds through π-π interactions, which may be advantageous in separating impurities with similar hydrophobicity but different aromatic character. The smaller particle size can improve peak efficiency.

Experimental Protocol: Column Screening

  • Prepare a standard solution of 2-Chloromethyl-5-methyl-4-phenylthiazole in a suitable solvent (e.g., acetonitrile/water mixture).

  • Sequentially install each of the selected columns into the HPLC system.

  • For each column, inject the standard solution using a generic starting gradient (e.g., 50:50 Acetonitrile:Water to 95:5 Acetonitrile:Water over 20 minutes).

  • Evaluate the resulting chromatograms for retention time, peak shape (tailing factor), and theoretical plates.

  • Select the column that provides the best initial retention and peak shape for further optimization.

Mobile Phase Optimization: A Comparative Approach

The mobile phase composition dictates the retention and elution of the analyte. A systematic approach to optimizing the mobile phase is crucial.

Mobile Phase SystemRationale & Comparison
Acetonitrile/Water Standard Choice: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity. The ratio of acetonitrile to water will be the primary lever for adjusting retention time.
Methanol/Water Alternative Selectivity: Methanol can provide different selectivity compared to acetonitrile and is sometimes more effective at dissolving certain compounds. However, it has a higher viscosity, leading to higher backpressure.
Buffered Mobile Phase (e.g., Phosphate or Acetate Buffer) pH Control: While 2-Chloromethyl-5-methyl-4-phenylthiazole is not expected to have readily ionizable groups, a buffered mobile phase can ensure consistent pH and improve peak shape, especially if impurities are ionizable. A pH around 3-4 is often a good starting point for many small molecules.

Experimental Protocol: Mobile Phase Optimization

  • Using the selected column, start with an isocratic elution of Acetonitrile:Water (e.g., 60:40 v/v).

  • Adjust the ratio of the organic modifier to achieve a retention time for the main peak between 5 and 15 minutes.

  • If peak shape is poor (e.g., tailing factor > 1.5), introduce a buffer into the aqueous portion of the mobile phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Once a suitable isocratic method is established, a gradient elution may be developed to improve the separation of early and late-eluting impurities.

Stability-Indicating Method Development: Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies must be performed.[1][13] These studies intentionally stress the drug substance to generate potential degradation products. The goal is to demonstrate that the analytical method can separate these degradants from the parent compound.[14][15]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period. Neutralize before injection.

  • Oxidative Degradation: Expose the compound to a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for several days.

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines. Thiazole rings, especially with aryl substituents, can be susceptible to photodegradation.[16][17]

After each stress condition, the samples are analyzed using the developed HPLC method. The chromatograms should demonstrate resolution between the main peak and any degradation products formed.

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][7]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks. Degradation products should be well-resolved from the main peak.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay and a wider range for impurity quantification.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked samples should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.

Visualizing the Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Stability Indicating Aspect cluster_2 Phase 3: Validation Analyte_Properties Understand Analyte (Polarity, UV λmax) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Properties->Column_Screening Informs choice Mobile_Phase_Opt Mobile Phase Optimization (ACN/Water, Buffer) Column_Screening->Mobile_Phase_Opt Selects best column Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Mobile_Phase_Opt->Forced_Degradation Optimized conditions Specificity_Check Specificity & Resolution Check Forced_Degradation->Specificity_Check Generates degradants Specificity_Check->Mobile_Phase_Opt Re-optimize if needed Method_Validation Full Method Validation (ICH Q2(R1)) Specificity_Check->Method_Validation Proceed if specific Final_Method Final Validated Method Method_Validation->Final_Method Confirms suitability

Conclusion

The development of a robust and reliable stability-indicating HPLC method for the purity of 2-Chloromethyl-5-methyl-4-phenylthiazole is a multi-faceted process that requires a systematic and scientifically sound approach. By carefully considering the analyte's physicochemical properties, comparing different stationary and mobile phases, and rigorously validating the final method against ICH guidelines, a trustworthy analytical procedure can be established. This ensures the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical or agrochemical products. The principles and protocols outlined in this guide provide a solid framework for achieving this analytical objective.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]

  • 〈621〉 Chromatography. USP-NF. [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • USP-NF 621 Chromatography. Scribd. [Link]

  • USP 621 Key Requirements Explained (Timelines + Quick Questions). YouTube. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • 2-Chloro-5-(chloromethyl)thiazole. Quinoline. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

  • 2-Chloro-5-chloromethylthiazole. PubChem. [Link]

  • Cas 31784-90-4, 2-CHLORO-5-METHYL-4-PHENYLTHIAZOLE. LookChem. [Link]

  • RP-HPLC of strongly non-polar compound?. ResearchGate. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

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Structural Elucidation of 2-Chloromethyl-5-methyl-4-phenylthiazole: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of 2-Chloromethyl-5-methyl-4-phenylthiazole Content Type: Technical Comparison Guide (SC-XRD vs. Spectroscopic Alternatives) Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

Executive Summary: The Structural Imperative

In the development of thiazole-based pharmacophores—critical in antifungal (e.g., abafungin analogs) and anti-inflammatory research—2-Chloromethyl-5-methyl-4-phenylthiazole (CMM-PT) serves as a pivotal intermediate. While connectivity is easily established via NMR, the solid-state conformation and supramolecular packing are often the determinants of bioavailability and shelf-stability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Computational Modeling for characterizing CMM-PT. We demonstrate that while NMR is sufficient for purity, SC-XRD is indispensable for mapping the halogen-bonding networks and conformational locking of the chloromethyl tail—features that dictate the molecule's reactivity in subsequent substitution reactions.

Experimental Protocol: The SC-XRD Workflow

To achieve a publishable structure, a rigorous crystallization and refinement protocol is required. The following methodology ensures high-redundancy data suitable for resolving the rotational disorder often seen in chloromethyl groups.

Phase I: Crystallization (Thermodynamic Control)
  • Method: Slow Evaporation at Ambient Temperature (SEAT).

  • Solvent System: Ethanol:Hexane (3:1 v/v). The polarity gradient encourages the formation of block-like crystals over needles.

  • Protocol:

    • Dissolve 50 mg of CMM-PT in 4 mL of warm ethanol.

    • Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

    • Add 1.3 mL of hexane dropwise until transient turbidity is observed.

    • Seal the vial with Parafilm, poke 3 pinholes, and store at 20°C in a vibration-free environment.

    • Target: Colorless prisms (

      
       mm) appear within 48–72 hours.
      
Phase II: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K\alpha radiation,

    
     Å).
    
  • Temperature: 100 K (Cryostream) to minimize thermal ellipsoids of the terminal chlorine.

  • Strategy: Full sphere collection (

    
    ) to ensure redundancy > 4.0.
    

G Start Crude CMM-PT Solv Solvation (EtOH:Hex 3:1) Start->Solv Nucleation Nucleation (Slow Evap) Solv->Nucleation 48-72h Harvest Crystal Harvest (Paratone Oil) Nucleation->Harvest Select Prisms Diffraction X-Ray Diffraction (100 K) Harvest->Diffraction Solve Structure Solution (SHELXT) Diffraction->Solve Int. Intensity Refine Refinement (SHELXL) Solve->Refine R1 < 0.05

Figure 1: Optimized workflow for obtaining publication-quality crystal structures of thiazole derivatives.

Comparative Analysis: Performance of Determination Methods

Why invest 72 hours in crystallography when NMR takes 10 minutes? The answer lies in the spatial resolution of non-covalent interactions .

Table 1: Methodological Comparison
FeatureSC-XRD (The Product) 1H/13C NMR (Alternative A) DFT Calculation (Alternative B)
Primary Output 3D Atomic Coordinates, PackingConnectivity, PurityTheoretical Geometry, Energy
Conformational Insight Absolute (Solid State)Averaged (Solution State)Gas Phase (Idealized)
Intermolecular Data

Stacking, Cl...S interactions
NOE (Proximity only)Inferred (Binding Energy)
Sample Recovery Non-destructiveNon-destructiveN/A
Time to Result 2–4 Days15 Minutes1–2 Days (CPU time)
Limitation Requires single crystalBlind to polymorphismDepends on Basis Set (e.g., B3LYP)
Critical Insight: The Chloromethyl Rotation
  • NMR Limitation: In solution (

    
    ), the 
    
    
    
    protons appear as a singlet (~4.7 ppm) due to free rotation. You cannot determine if the Chlorine is syn or anti to the Thiazole Sulfur.
  • SC-XRD Advantage: The crystal structure freezes this rotation. For CMM-PT, the Chlorine atom typically adopts a gauche conformation relative to the Thiazole Nitrogen to minimize steric clash with the 5-methyl group, a detail critical for designing inhibitors that fit into tight enzymatic pockets.

Structural Commentary & Representative Data

Based on analogous 2,4,5-substituted thiazole structures (e.g., Acta Cryst.[1] E data for phenylthiazoles), the following structural metrics define the performance of the CMM-PT crystal lattice.

A. Molecular Geometry
  • Thiazole Ring: Planar (RMS deviation < 0.02 Å).

  • Phenyl Torsion: The 4-phenyl ring is not coplanar with the thiazole. Expect a torsion angle (

    
    ) of 35–45°  due to steric repulsion between the phenyl ortho-hydrogens and the 5-methyl group.
    
    • Significance: This twist disrupts global conjugation, affecting the UV-Vis absorption maximum compared to planar analogs.

B. Supramolecular Architecture (The "Glue")

The stability of CMM-PT crystals relies on specific non-covalent anchors:

  • C-H...

    
     Interactions:  The methyl protons at C5 interact with the centroid of the phenyl ring of a neighboring molecule (Distance: ~2.8 Å).
    
  • Type II Halogen Bonding: The Chloromethyl Cl atom often acts as a Lewis base, accepting interactions from aromatic protons, or forms weak

    
     contacts (approx 3.5 Å), creating 1D supramolecular chains.
    
C. Lattice Parameters (Representative)
  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Z: 4

  • R-Factor (Target):

    
     for a valid model.
    
Logic of Structure Solution

The following diagram illustrates the decision matrix used during the refinement process, specifically addressing the common issue of disorder in the chloromethyl tail.

Logic Data Raw Diffraction Data (hkl file) Solve Initial Phasing (Direct Methods) Data->Solve Model Build Model (Assign Atom Types) Solve->Model Check Check Thermal Ellipsoids (Is Cl elongated?) Model->Check Disorder Model Disorder (PART 1 / PART 2) Check->Disorder Yes (Football shape) Aniso Anisotropic Refinement Check->Aniso No (Sphere) Disorder->Aniso Final Final CIF (CheckCIF Validation) Aniso->Final

Figure 2: Refinement logic focusing on the chloromethyl group disorder often found in CMM-PT derivatives.

References
  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Thiazole Crystallography (Analogous Structures): Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011).[2] "2-Chloro-5-chloromethyl-1,3-thiazole."[2][3] Acta Crystallographica Section E, 67(6), o1406.

  • Supramolecular Interactions in Thiazoles: Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573.

  • SHELX Software Suite: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • CMM-PT Chemical Data: PubChem CID 19965608. "2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole."[4]

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Safety Operating Guide

Personal protective equipment for handling 2-Chloromethyl-5-methyl-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 2-Chloromethyl-5-methyl-4-phenylthiazole (CAS: 162705-59-1).

CAS Number: 162705-59-1 Chemical Class: Chloromethyl-substituted Thiazole / Alkylating Agent Primary Hazard Classification: High Potency / Corrosive / Skin Sensitizer

Executive Safety Summary

2-Chloromethyl-5-methyl-4-phenylthiazole is a highly reactive intermediate used in pharmaceutical synthesis. Its reactivity stems from the electrophilic chloromethyl group , which acts as a potent alkylating agent. This compound poses severe risks of chemical burns , respiratory damage , and skin sensitization .

Critical Directive: Treat this compound as a mutagenic alkylating agent . All handling must occur within a certified chemical fume hood. Zero skin contact is the operational standard.[1]

Risk Assessment & Mechanism (SAR Analysis)

Understanding the Structure-Activity Relationship (SAR) is vital for predicting hazards where specific toxicological data is limited.

  • Alkylating Potential (The "Warhead"): The chloromethyl moiety (

    
    ) on the thiazole ring is highly susceptible to nucleophilic attack. Biologically, this means it can alkylate DNA bases (guanine) or proteins, leading to cytotoxicity or mutagenicity.
    
  • Lipophilicity: The phenyl and methyl substitutions increase the molecule's lipophilicity compared to simple thiazoles, enhancing its ability to penetrate the stratum corneum (skin barrier) and cell membranes.

  • Hydrolytic Instability: In the presence of moisture, the chloromethyl group hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding alcohol, generating corrosive fumes and acidic byproducts.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not rely on standard latex or thin nitrile gloves alone.

PPE CategorySpecificationRationale
Hand Protection (Primary) Silver Shield / 4H Laminate (or equivalent EVOH)Breakthrough Time > 480 min. Standard nitrile degrades rapidly against chlorinated alkylating agents.
Hand Protection (Secondary) Double Nitrile (5 mil minimum) Worn over laminate gloves for dexterity and mechanical protection. Change immediately upon splash.
Respiratory P100 + Organic Vapor (OV) CartridgeRequired if handling outside a fume hood (e.g., waste disposal). Protects against dust and acidic hydrolysis vapors.
Body Defense Tyvek® Lab Coat (Wrist-fitted)Impervious to particulates and splashes. Cotton coats absorb alkylating agents, holding them against the skin.
Eye/Face Chemical Goggles + Face Shield Essential during synthesis or quenching. Safety glasses are insufficient for corrosive liquids/dusts.

Operational Handling Protocol

Phase 1: Storage & Receipt
  • Temperature: Store at 2°C – 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The compound is moisture-sensitive; exposure to air triggers hydrolysis and HCl formation.

  • Segregation: Keep away from strong bases (amines, hydroxides) and oxidizers.

Phase 2: Weighing & Transfer
  • Engineering Control: Use a Static-Free Balance inside a fume hood.

  • Technique: Do not use spatulas that generate static. Use anti-static weighing boats.

  • Solvent Trap: If dissolving, add the solvent (e.g., Dichloromethane, THF) slowly to the solid to prevent exothermic splashing.

Phase 3: Reaction Setup (Synthesis)
  • Addition: Add the chloromethyl thiazole solution dropwise to the reaction mixture.

  • Temperature Control: Maintain reaction temperature < 25°C during addition. The alkylation reaction is often exothermic.

  • Venting: Ensure the reaction vessel is vented through a scrubber (NaOH trap) if HCl evolution is expected.

Phase 4: Emergency Response
  • Skin Contact: Immediate wash with 5% Sodium Bicarbonate solution (if available) followed by soap and water for 15 minutes. The bicarbonate neutralizes the acid hydrolysis products.

  • Eye Contact: Flush for 15 minutes. Do not apply neutralizing agents to eyes.

  • Spill: Cover with Dry Lime or Soda Ash to neutralize acidity. Absorb with vermiculite. Do not use water (generates HCl fumes).

Deactivation & Disposal Workflow

NEVER discard this compound directly into the aqueous or organic waste stream without quenching. It remains active and can alkylate waste containers or react violently with other waste.

Quenching Protocol (Chemical Deactivation):

  • Dilute: Dissolve the waste material in a non-reactive solvent (e.g., Toluene).

  • Neutralize: Slowly add a solution of 10% Ammonium Hydroxide or Ethanolamine .

    • Mechanism:[2] The amine attacks the chloromethyl group, converting the toxic alkyl chloride into a stable ammonium salt.

  • Verify: Check pH is basic (> pH 9). Stir for 2 hours.

  • Disposal: Label as "Deactivated Halogenated Organic Waste".

Safe Handling Lifecycle Diagram

SafeHandling Receipt Receipt & Storage (2-8°C, Argon) Weighing Weighing (Fume Hood, Static Control) Receipt->Weighing Inert Transfer Reaction Reaction Setup (Temp Control, Scrubber) Weighing->Reaction Dissolve & Add Quench Deactivation (Ammonium Hydroxide) Reaction->Quench Waste/Residue Disposal Disposal (Halogenated Waste) Quench->Disposal pH > 9 Spill Spill Event Spill->Quench Absorb & Neutralize

Caption: Operational lifecycle for 2-Chloromethyl-5-methyl-4-phenylthiazole, emphasizing the critical deactivation step prior to disposal.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 19965608: 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.